molecular formula C9H13Cl2N B591949 (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213908-11-2

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

Cat. No.: B591949
CAS No.: 1213908-11-2
M. Wt: 206.11
InChI Key: FAAKQSKVORTCAV-FJXQXJEOSA-N
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Description

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is a chiral amine compound with a molecular formula of C9H12ClN·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemical properties.

    4-Chloro-2-methylphenylamine: A related compound lacking the chiral center.

    1-(4-Chlorophenyl)ethanamine hydrochloride: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound in the synthesis of chiral drugs and other enantiomerically pure substances.

Properties

IUPAC Name

(1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAKQSKVORTCAV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704229
Record name (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213908-11-2
Record name (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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